Thieno[3,2-b]azepine Core Provides >10,000-Fold Superior V2 Binding Affinity vs. Furoazepine and >10-Fold vs. Pyrroloazepine
In a head-to-head comparison of heterocyclic azepine cores, the thienoazepine derivative (compound 4) exhibited an IC50 of 5 nM in the human V2 receptor binding assay. In stark contrast, the corresponding furoazepine analog (compound 5) showed no appreciable binding (IC50 > 10,000 nM), representing a >2,000-fold loss of affinity. The pyrroloazepine analog (compound 6) was also essentially inactive (IC50 > 10,000 nM), while the N-methyl pyrroloazepine (compound 7) achieved an IC50 of 60 nM, which is 12-fold weaker than the thienoazepine core [1]. These data demonstrate that the thienoazepine skeleton is uniquely capable of achieving nanomolar V2 receptor affinity, a prerequisite for downstream antagonist development.
| Evidence Dimension | Human V2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Thienoazepine derivative (compound 4): IC50 = 5 nM |
| Comparator Or Baseline | Furoazepine (compound 5): IC50 > 10,000 nM; Pyrroloazepine (compound 6): IC50 > 10,000 nM; N-Methyl pyrroloazepine (compound 7): IC50 = 60 nM |
| Quantified Difference | >2,000-fold (vs. 5); >2,000-fold (vs. 6); 12-fold (vs. 7) |
| Conditions | Recombinant human CHO cell membranes expressing V2 receptors, [3H]-AVP competitive binding assay |
Why This Matters
Selecting the thienoazepine core is essential for achieving the nanomolar binding potency required for effective AVP antagonism; alternative cores fail to engage the V2 receptor at pharmacologically relevant concentrations.
- [1] Cho, H., et al. (2004). Synthesis and Structure-Activity Relationships of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry, 47(1), 101-109. (Table: [3H]-AVP binding IC50 for compounds 4-7). View Source
